Cas no 6957-08-0 (1-(3-methylphenyl)cyclohexan-1-ol)
6957-08-0 structure
Product Name:1-(3-methylphenyl)cyclohexan-1-ol
Numero CAS:6957-08-0
MF:C13H18O
MW:190.281424045563
MDL:MFCD00021395
CID:518965
PubChem ID:248761
Update Time:2025-04-19
1-(3-methylphenyl)cyclohexan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexanol,1-(3-methylphenyl)-
- 1-(3-methylphenyl)cyclohexan-1-ol
- 1-(m-Tolyl)cyclohexanol
- 1-(3-methylphenyl)cyclohexanol
- 1-(m-Methylphenyl)cyclohexanol
- 1-Hydroxy-1-m-tolyl-cyclohexan
- 1-m-tolylcyclohexanol
- 1-m-Tolyl-cyclohexanol
- AC1L6N1B
- AC1Q7ASR
- CTK5D0469
- KST-1B8979
- NSC66197
- SureCN9149484
- NSC-66197
- AKOS010010429
- 6957-08-0
- SCHEMBL9149484
- DTXSID10290031
- EN300-319891
-
- MDL: MFCD00021395
- Inchi: 1S/C13H18O/c1-11-6-5-7-12(10-11)13(14)8-3-2-4-9-13/h5-7,10,14H,2-4,8-9H2,1H3
- Chiave InChI: BUMLNDUUDOQELU-UHFFFAOYSA-N
- Sorrisi: OC1(C2C=CC=C(C)C=2)CCCCC1
Proprietà calcolate
- Massa esatta: 190.13584
- Massa monoisotopica: 190.136
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 182
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 1.043
- Punto di ebollizione: 309.3°C at 760 mmHg
- Punto di infiammabilità: 120.9°C
- Indice di rifrazione: 1.554
- PSA: 20.23
- LogP: 3.14670
1-(3-methylphenyl)cyclohexan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-319891-0.05g |
1-(3-methylphenyl)cyclohexan-1-ol |
6957-08-0 | 0.05g |
$348.0 | 2023-09-04 | ||
| Enamine | EN300-319891-0.1g |
1-(3-methylphenyl)cyclohexan-1-ol |
6957-08-0 | 0.1g |
$364.0 | 2023-09-04 | ||
| Enamine | EN300-319891-0.25g |
1-(3-methylphenyl)cyclohexan-1-ol |
6957-08-0 | 0.25g |
$381.0 | 2023-09-04 | ||
| Enamine | EN300-319891-0.5g |
1-(3-methylphenyl)cyclohexan-1-ol |
6957-08-0 | 0.5g |
$397.0 | 2023-09-04 | ||
| Enamine | EN300-319891-1.0g |
1-(3-methylphenyl)cyclohexan-1-ol |
6957-08-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-319891-2.5g |
1-(3-methylphenyl)cyclohexan-1-ol |
6957-08-0 | 2.5g |
$810.0 | 2023-09-04 | ||
| Enamine | EN300-319891-5.0g |
1-(3-methylphenyl)cyclohexan-1-ol |
6957-08-0 | 5.0g |
$5470.0 | 2023-02-24 | ||
| Enamine | EN300-319891-10.0g |
1-(3-methylphenyl)cyclohexan-1-ol |
6957-08-0 | 10.0g |
$8110.0 | 2023-02-24 | ||
| Enamine | EN300-319891-1g |
1-(3-methylphenyl)cyclohexan-1-ol |
6957-08-0 | 1g |
$414.0 | 2023-09-04 | ||
| Enamine | EN300-319891-5g |
1-(3-methylphenyl)cyclohexan-1-ol |
6957-08-0 | 5g |
$1199.0 | 2023-09-04 |
1-(3-methylphenyl)cyclohexan-1-ol Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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